molecular formula C13H23NO5 B14039266 Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate

Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate

Cat. No.: B14039266
M. Wt: 273.33 g/mol
InChI Key: MUJCOKGAKCTSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate is a synthetic organic compound that belongs to the class of glycine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyclopropyl ring, and a hydroxymethyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate typically involves the following steps:

    Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Cyclopropyl Intermediate: The protected glycine is then reacted with a cyclopropyl derivative, such as cyclopropylcarbinol, under acidic or basic conditions to form the cyclopropyl intermediate.

    Esterification: The intermediate is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

    Oxidation: Carboxylic acid derivative

    Reduction: Alcohol derivative

    Substitution: Free amine

Scientific Research Applications

Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The cyclopropyl ring and hydroxymethyl group may play crucial roles in these interactions by providing steric and electronic properties that influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(tert-butoxycarbonyl)glycinate: Lacks the cyclopropyl and hydroxymethyl groups.

    Ethyl N-(1-(hydroxymethyl)cyclopropyl)glycinate: Lacks the Boc protecting group.

    Ethyl N-(tert-butoxycarbonyl)-N-(cyclopropyl)glycinate: Lacks the hydroxymethyl group.

Uniqueness

Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate is unique due to the combination of the Boc protecting group, cyclopropyl ring, and hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not present in similar compounds, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 2-[[1-(hydroxymethyl)cyclopropyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C13H23NO5/c1-5-18-10(16)8-14(13(9-15)6-7-13)11(17)19-12(2,3)4/h15H,5-9H2,1-4H3

InChI Key

MUJCOKGAKCTSKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(=O)OC(C)(C)C)C1(CC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.